

The Synthesis and Purification of Ceftazidime Sodium: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Ceftazidime sodium*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification processes for **ceftazidime sodium**, a third-generation cephalosporin antibiotic. The following sections outline the core chemical transformations, experimental protocols, and purification strategies employed in the manufacturing of this critical therapeutic agent.

Synthesis of Ceftazidime

The industrial synthesis of ceftazidime is a multi-step process that typically begins with 7-aminocephalosporanic acid (7-ACA), a readily available starting material derived from the fermentation of *Cephalosporium acremonium*. The overall synthesis can be conceptually divided into two key stages: the formation of the cephem nucleus with the desired C-3 substituent, and the subsequent acylation at the C-7 position to introduce the characteristic side-chain.

A common synthetic route involves the preparation of the key intermediate, 7-amino-3-(1-pyridiniummethyl)-3-cephem-4-carboxylate (7-APCA), followed by its reaction with an activated form of the ceftazidime side-chain.^[1]

Synthesis of 7-amino-3-(1-pyridiniummethyl)-3-cephem-4-carboxylate (7-APCA) from 7-ACA

The conversion of 7-ACA to 7-APCA involves the substitution of the acetoxy group at the C-3 position with a pyridine moiety. This is typically achieved through a series of reactions involving silylation, iodination, and subsequent nucleophilic substitution by pyridine.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Synthesis of 7-APCA Dihydrochloride Monohydrate[\[2\]](#)

- **Silylation:** In a dry 500 mL four-necked flask, 50 g (0.184 mol) of 7-ACA and 38 g of hexamethyldisilazane are heated to reflux for 8 hours.
- **Iodination:** The mixture is cooled to $8^{\circ}\text{C} \pm 2^{\circ}\text{C}$, and 10 g (0.11 mol) of aniline is added, followed by stirring for 0.5 hours. Subsequently, 42 g (0.21 mol) of iodotrimethylsilane is added, and the reaction is stirred for 3 hours. The reaction progress is monitored by HPLC to check for the consumption of 7-ACA.
- **Pyridine Substitution:** After completion of the iodination, the reaction mixture is cooled to below -10°C , and 18 g (0.228 mol) of pyridine is added. The reaction is stirred for 4 hours while maintaining the temperature.
- **Hydrolysis and Crystallization:** The reaction is cooled to -35°C , and 150 mL of 15% HCl in isopropanol is added dropwise, followed by stirring for 30 minutes. 100 mL of purified water is then added, and the layers are separated. The aqueous phase is extracted again with 40 mL of purified water. The combined aqueous phases are treated with 500 mL of acetone at 5°C to 10°C to induce crystallization. The crystals are allowed to grow for 1 hour.
- **Isolation:** The crystalline product is collected by filtration, washed with acetone, and dried under vacuum.

Synthesis of Ceftazidime Active Ester

The side chain of ceftazidime, (Z)-2-(2-aminothiazol-4-yl)-2-(2-carboxypropoxyimino)acetic acid, is typically activated to facilitate its coupling with the 7-APCA intermediate. This activation often involves the formation of an active ester, such as a thioester.

Experimental Protocol: Synthesis of Ceftazidime Active Ester[\[3\]](#)

- **Reaction Setup:** In a suitable reaction vessel, 19.8 g of the ceftazidime side-chain acid is combined with N,N'-dimethylformamide (DMF).

- Activation: Thionyl chloride is added to the mixture, and the reaction is stirred to form the acid chloride.
- Ester Formation: 2-mercaptopbenzothiazole is then added to the reaction mixture to form the active thioester.
- Isolation: The resulting ceftazidime active ester is isolated by precipitation and filtration, followed by washing and drying. The yield for this step is reported to be around 86.8%.^[3]

Acylation of 7-APCA with Ceftazidime Active Ester

The final step in the synthesis of the ceftazidime molecule is the coupling of the 7-APCA intermediate with the activated side-chain ester. This acylation reaction forms the amide bond at the C-7 position of the cephem nucleus.

Experimental Protocol: Synthesis of Ceftazidime Dihydrochloride^[2]

- Reaction Setup: In a dry 1000 mL four-necked bottle, 40 g (0.104 mol) of 7-APCA dihydrochloride monohydrate and 55 g (0.115 mol) of the ceftazidime active ester are suspended in 400 mL of dichloromethane.
- Acylation: The mixture is cooled to 0-5°C, and 40 g (0.4 mol) of triethylamine is added dropwise over approximately 15 minutes. The reaction is stirred for 6 hours at this temperature.
- Isolation of Ceftazidime Axetil Intermediate: The reaction mixture is filtered, and the solid is washed with 100 mL of dichloromethane and dried at 45°C to yield ceftazidime axetil as an intermediate.
- Hydrolysis: 62 g of the ceftazidime axetil intermediate is added to a mixture of 50 g of formic acid and 50 mL of concentrated hydrochloric acid at 20-25°C and stirred for 3-4 hours.
- Crystallization and Isolation: After the hydrolysis is complete, 600 mL of acetone is added dropwise to induce crystallization. The crystal slurry is aged for 1 hour, then cooled to 5-10°C and aged for another 1.5 hours. The product is collected by filtration, washed with acetone, and vacuum-dried at 45°C to yield ceftazidime dihydrochloride.

Purification of Ceftazidime

The crude ceftazidime obtained from the synthesis process contains various impurities, including starting materials, by-products, and degradation products. Therefore, a robust purification process is essential to obtain the final active pharmaceutical ingredient (API) with the required purity and stability. The most common method for purifying ceftazidime is through the crystallization of its pentahydrate form.[\[4\]](#)

Crystallization of Ceftazidime Pentahydrate

The crystallization of ceftazidime pentahydrate is a critical step that significantly impacts the purity, stability, and physical properties of the final product. The process typically involves dissolving the crude ceftazidime in an aqueous solution, followed by controlled pH adjustment to induce crystallization.

Experimental Protocol: Controlled Crystallization of Ceftazidime Pentahydrate[\[4\]](#)

- **Dissolution:** An aqueous solution of ceftazidime is prepared by adjusting the pH of a cold aqueous suspension or a solution of a ceftazidime salt to about 5.5 to 6.5. The temperature is maintained between 5°C and 15°C.
- **Acidification and Nucleation:** The cold aqueous solution is then acidified to a pH of about 4.0 to 4.7, which is the optimal range for the nucleation of ceftazidime pentahydrate crystals.
- **Controlled Crystallization:** During the crystallization process, the pH of the solution is carefully maintained at the optimal nucleation pH by the controlled addition of an acid, such as phosphoric acid or hydrochloric acid. This controlled pH is crucial for obtaining high-quality crystals.
- **Isolation and Drying:** Once the crystallization is complete, the crystals are harvested by filtration, washed with cold water and then with acetone, and finally air-dried.

Quantitative Data

The following tables summarize the quantitative data reported in various sources for the synthesis and purification of ceftazidime.

Step	Starting Material	Product	Reagents	Solvent	Temperature (°C)	Time (h)	Yield (%)	Purity (%)	Reference
Synthesis of 7-APCA	7-ACA	APCA Dihydr ochloride Monoh ydrate	Hexa methyl disilaz ane, Aniline ,	Iodotri methyl silane, Pyridin e, HCl/Is opropa nol, Aceton e	Reflux, 8, -10, -35, 5-	8, 0.5, 3, 4, 1 10	-	-	[2]
Acylation	7-APCA Dihydr ochloride Monoh ydrate	Ceftazi dime Axetil	Ceftazi dime Active Ester, Triethylamine	Dichlor ometh ane	0-5	6	-	-	[2]
Hydrolysis	Ceftazi dime Axetil	Ceftazi dime Dihydr ochloride	Formic Acid, Concentrated HCl, Aceton e	-	20-25, 5-10	3-4	-	-	[2]

	Ceftazi	Ceftazi						
Crystal lization	dime	dime	Acid					
	Dihydr	Penta	(e.g.,	Water	5-15	-	-	>99
	ochlori	hydrat	HCl)					[4]
	de	e						

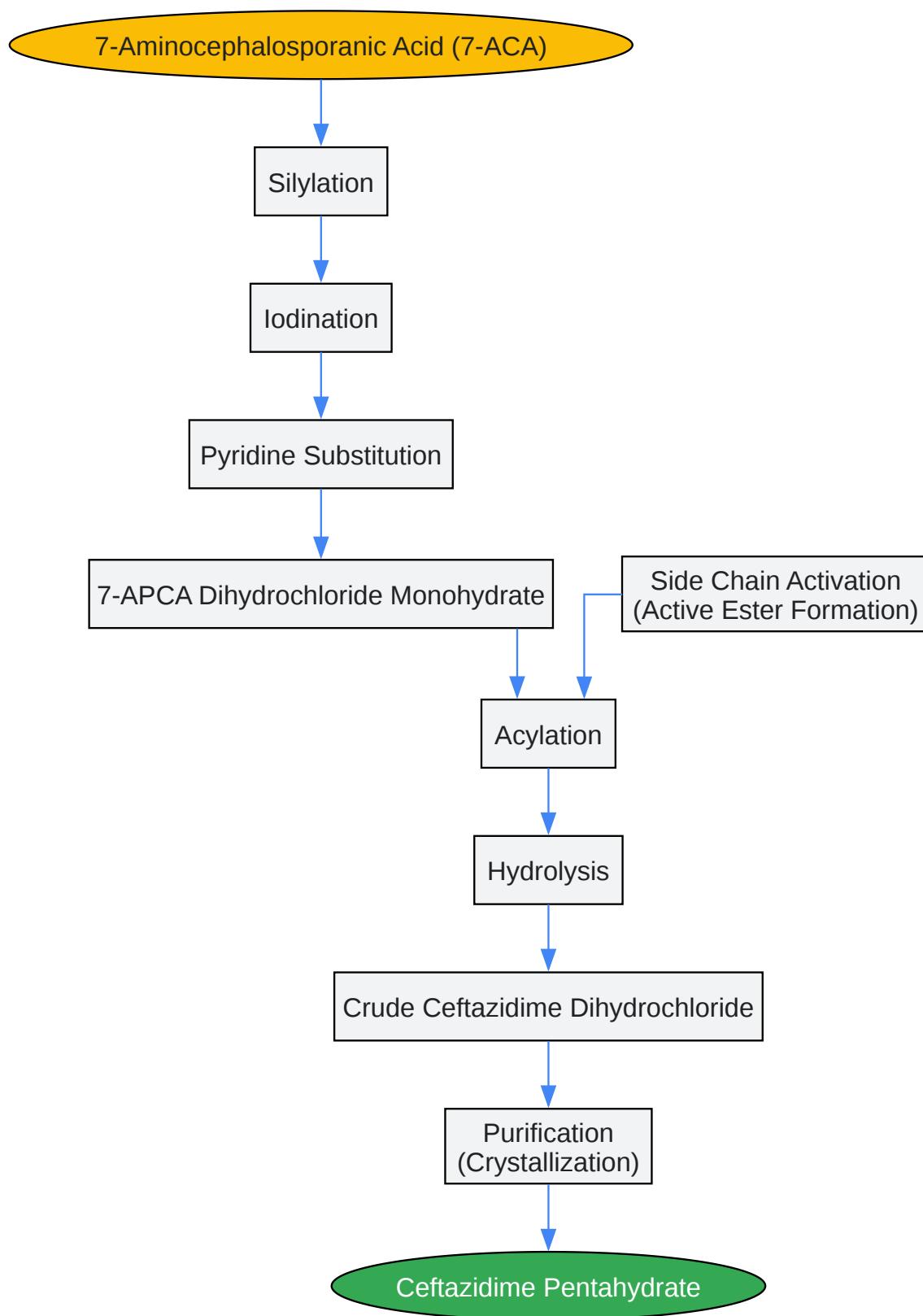
Impurities

During the synthesis and storage of ceftazidime, several impurities can be formed. These can arise from starting materials, intermediates, side reactions, or degradation of the final product. Common impurities include pyridine, delta-2-ceftazidime, and other related substances.[\[5\]](#) The levels of these impurities are strictly controlled by pharmacopeial monographs.

High-performance liquid chromatography (HPLC) is the primary analytical technique used for the detection and quantification of ceftazidime and its impurities.[\[6\]](#)[\[7\]](#)[\[8\]](#)

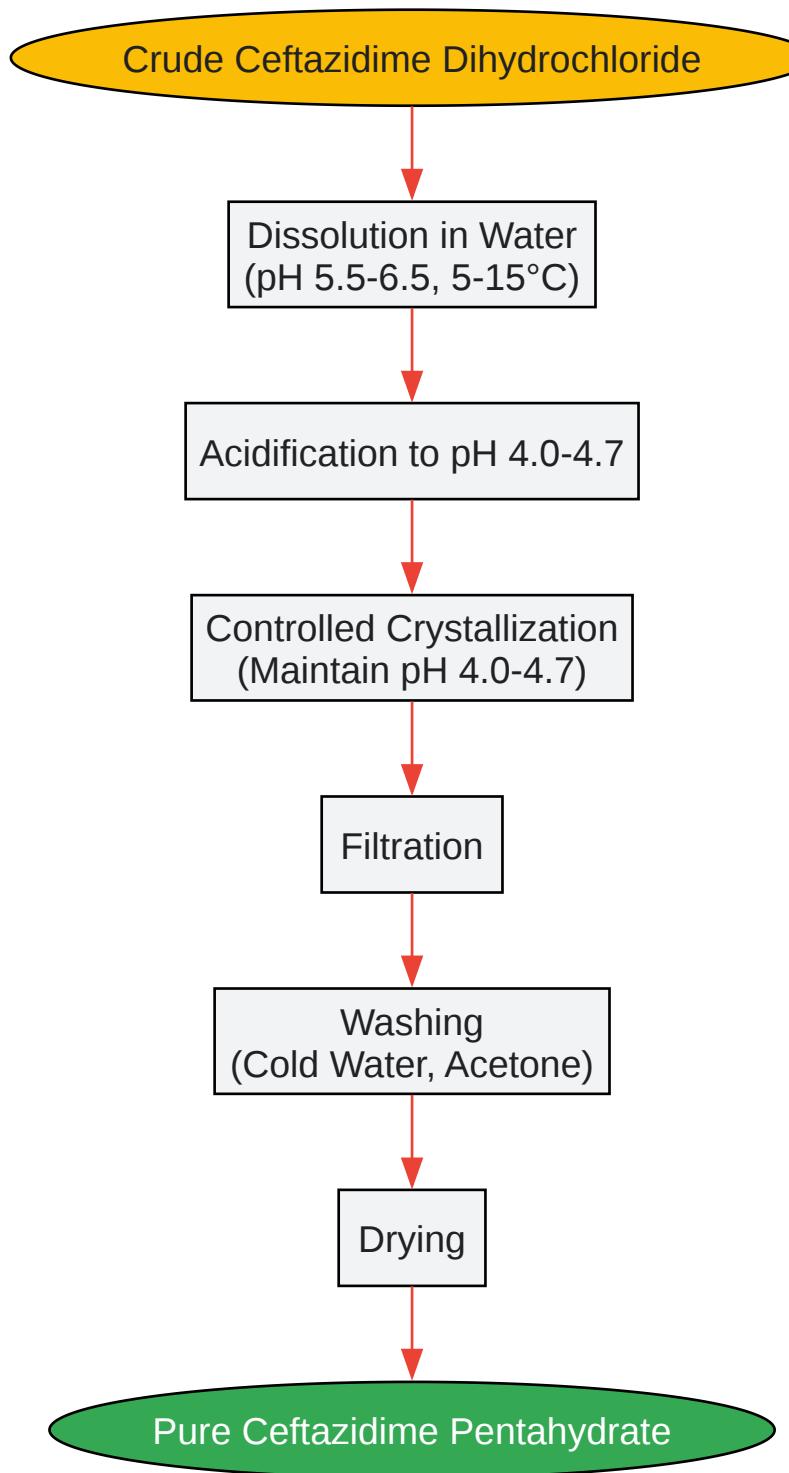
Visualizations

Ceftazidime Synthesis Workflow

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Caption: Overall workflow for the synthesis of ceftazidime.

Ceftazidime Purification Workflow



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Caption: Purification workflow for ceftazidime pentahydrate.

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